(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound “(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a benzothiazine derivative featuring a sulfone moiety (1,1-dioxido group) and three chlorine substituents: two on the 3,5-positions of one phenyl ring and one on the para-position of the attached chlorophenyl group. Its molecular formula is inferred as C${22}$H${14}$Cl$3$NO$3$S, with a calculated molecular weight of ~466.78 g/mol.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(17-10-15(23)9-16(24)11-17)18-3-1-2-4-19(18)29(20,27)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQLLUEQKZONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reactions: The final step involves coupling the chlorinated benzothiazine with 4-chlorobenzoyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular Formula: C${22}$H${15}$Cl$2$NO$4$S
- Molecular Weight : 460.325 g/mol
- Key Differences: Substituent: The 4-methoxyphenyl group (electron-donating) vs. the 4-chlorophenyl (electron-withdrawing) in the target compound. Chlorine’s electronegativity may improve stability and π-π stacking. Solubility: The methoxy group introduces polarity, likely improving aqueous solubility compared to the target compound’s lipophilic Cl substituent .
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
- Molecular Formula: C${21}$H${13}$Cl$2$NO$2$S
- Molecular Weight : 414.29 g/mol
- Key Differences :
- Core Structure : Benzothiazole ring (rigid, planar) vs. benzothiazine (saturated S/N heterocycle with sulfone).
- Substituents : A benzothiazolylmethoxy group introduces flexibility and additional hydrogen-bonding sites (N, O).
- Crystal Packing : Evidence of C–H···N, C–H···O, and C–H···π interactions in the crystal lattice, suggesting stronger intermolecular forces compared to the sulfone-containing target compound .
Physicochemical Properties
*LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Hypothetical Pharmacological Implications
- Target Compound : The trifluorochlorophenyl-sulfone system may enhance binding to hydrophobic pockets in enzymes or receptors (e.g., kinase inhibitors or GPCRs). The sulfone could mimic carbonyl groups in biological targets.
- Methoxy Analog : Improved solubility may favor pharmacokinetics but reduce blood-brain barrier penetration compared to the target compound.
- Benzothiazole Derivative : The benzothiazole’s rigidity and hydrogen-bonding capacity may confer selectivity for targets requiring planar aromatic interactions (e.g., DNA intercalation) .
Biological Activity
The compound (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by various studies and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Several studies have shown that derivatives of benzothiazine compounds possess significant antibacterial properties against various strains of bacteria.
- Antiviral Activity : Compounds with similar structures have demonstrated effectiveness against viral infections, particularly in inhibiting the replication of certain viruses.
- Anticancer Properties : The compound's structure suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapy.
Antibacterial Activity
A study evaluated the antibacterial effects of various synthesized compounds related to benzothiazine derivatives. The results are summarized in the following table:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
These results indicate that compounds with similar structures to our target compound exhibit moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Antiviral Activity
Research has also focused on the antiviral properties of related compounds. For instance, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit the tobacco mosaic virus (TMV). The most effective compounds showed inhibition rates comparable to established antiviral agents .
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been explored through various mechanisms:
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds have been shown to trigger apoptosis in tumor cells through mitochondrial pathways.
A notable study reported that certain derivatives exhibited significant cytotoxicity against human cancer cell lines .
Case Studies
- Study on Antibacterial Properties : A comprehensive evaluation of synthesized benzothiazine derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antiviral Testing : In vitro tests demonstrated that certain derivatives could effectively inhibit viral replication in cell cultures infected with TMV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
